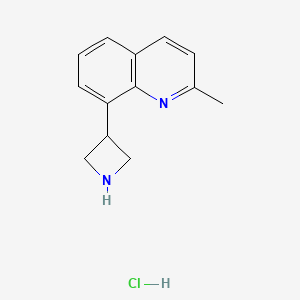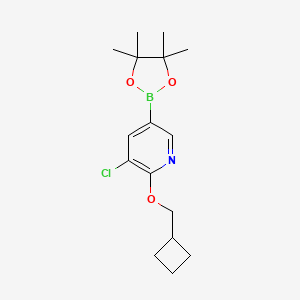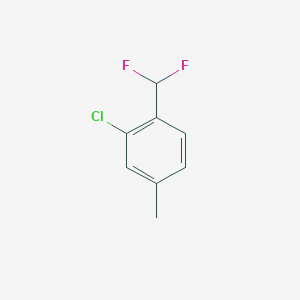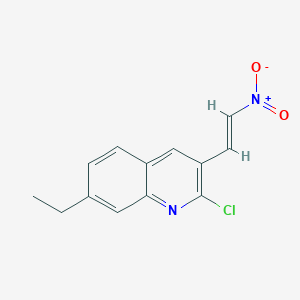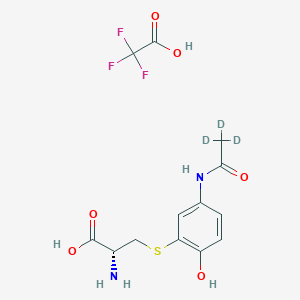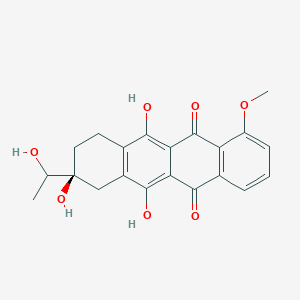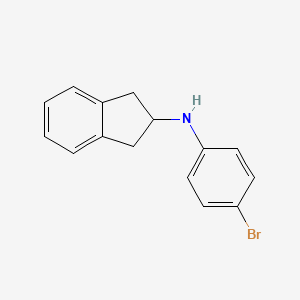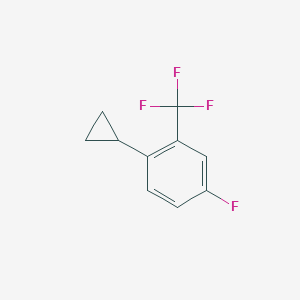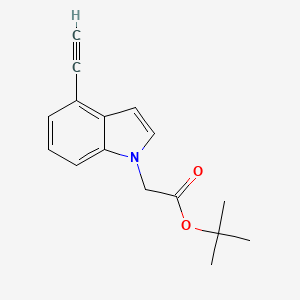
tert-Butyl 2-(4-ethynyl-1H-indol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 2-(4-ethynyl-1H-indol-1-yl)acetate: is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and drugs, playing a crucial role in cell biology
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-ethynyl-1H-indol-1-yl)acetate typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 4-bromo-1H-indole[_{{{CITATION{{{_2{Synergic Synthesis and Characterization of tert-Butyl 4-(E)-But-1-en-3 ....
Formylation: The indole undergoes Vilsmeier formylation at the 3-position to introduce a formyl group[_{{{CITATION{{{_2{Synergic Synthesis and Characterization of tert-Butyl 4-(E)-But-1-en-3 ....
Reduction: The formyl group is then reduced using sodium borohydride (NaBH4) in methanol to yield the corresponding alcohol[_{{{CITATION{{{_2{Synergic Synthesis and Characterization of tert-Butyl 4-(E)-But-1-en-3 ....
Ethylation: The ethynyl group is introduced through an ethynylating agent, such as ethynylmagnesium bromide.
Acetylation: Finally, the compound is acetylated using tert-butyl acetoacetate to obtain this compound[_{{{CITATION{{{_2{Synergic Synthesis and Characterization of tert-Butyl 4-(E)-But-1-en-3 ....
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using similar steps but with optimized reaction conditions to ensure higher yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 2-(4-ethynyl-1H-indol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired substitution pattern.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or methanol.
Substitution: Nucleophiles like sodium azide (NaN3) or electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Tert-Butyl 2-(4-ethynyl-1H-indol-1-yl)acetate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Indole derivatives, including this compound, exhibit various biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties. Medicine: Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 2-(4-ethynyl-1H-indol-1-yl)acetate exerts its effects involves its interaction with molecular targets and pathways. The ethynyl group can participate in click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is useful in bioconjugation and drug delivery systems. The indole core can interact with various receptors and enzymes, modulating biological processes.
Comparison with Similar Compounds
Indole-3-acetic acid (IAA): A naturally occurring plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole ring.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness: Tert-Butyl 2-(4-ethynyl-1H-indol-1-yl)acetate is unique due to its ethynyl group, which allows for specific reactions and applications not possible with other indole derivatives. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound in scientific research.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl 2-(4-ethynylindol-1-yl)acetate |
InChI |
InChI=1S/C16H17NO2/c1-5-12-7-6-8-14-13(12)9-10-17(14)11-15(18)19-16(2,3)4/h1,6-10H,11H2,2-4H3 |
InChI Key |
XSZNVMGGFWVVJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC2=C(C=CC=C21)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



